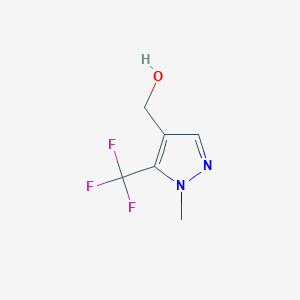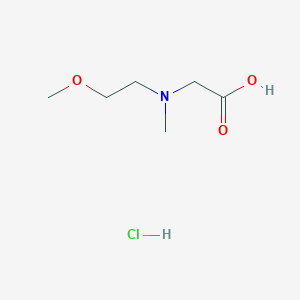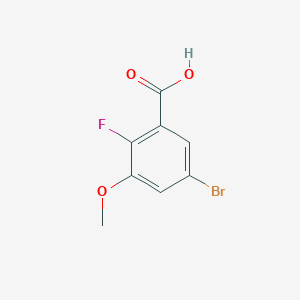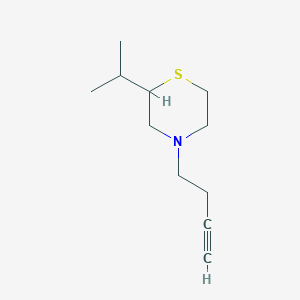
(1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Convergent Synthesis and Cytotoxicity Studies
Research by Bonacorso et al. (2016) involved the synthesis of polysubstituted (5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl)(quinolin-4-yl)methanones, a derivative related to (1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanol. This study highlighted the successful creation of these compounds with yields up to 95% and their potential cytotoxicity in human leukocytes at high concentrations, indicating potential applications in medicinal chemistry (Bonacorso et al., 2016).
Ultrasonics Promoted Synthesis
Trilleras et al. (2013) reported the synthesis of 1,3-diaryl-5-(1-phenyl-3-methyl-5-chloropyrazol-4-yl)-4,5-dihydropyrazole derivatives under sonication conditions. This method, involving derivatives of 1H-pyrazol-4-yl, showcases a novel approach with advantages like simple work-up, shorter reaction times, and good yields, which could be relevant for industrial-scale production (Trilleras et al., 2013).
Charge-Transfer Chemistry Exploration
A study by Adam et al. (2021) explored the charge-transfer chemistry of fluorine-containing pyrazolin-5-ones, including derivatives of 1H-pyrazol-4-yl. This research provided insights into the chemical interactions and formation constants of these compounds, contributing to the understanding of their chemical behavior in various applications (Adam et al., 2021).
Biological Activity of Pyrazolyl Derivatives
The research by Wang et al. (2015) synthesized a series of N-phenylpyrazolyl aryl methanones derivatives, related to this compound, and evaluated their herbicidal and insecticidal activities. This study is indicative of the potential applications of such compounds in agriculture and pest control (Wang et al., 2015).
Propriétés
IUPAC Name |
[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2O/c1-11-5(6(7,8)9)4(3-12)2-10-11/h2,12H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNXUWUDHVFUMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)CO)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details













Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,3s,5S)-8-((3-fluoro-4-methoxyphenyl)sulfonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2536196.png)


![N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2536201.png)
![(5-Phenyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid](/img/structure/B2536202.png)
![4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]benzenecarboxylic acid](/img/structure/B2536205.png)
![(2E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B2536206.png)

![3-Amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2536208.png)
![1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/no-structure.png)


![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2536216.png)
